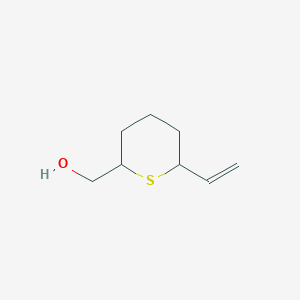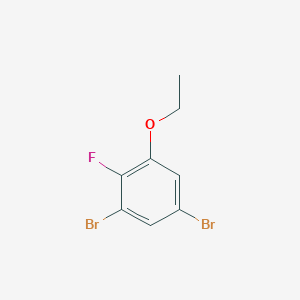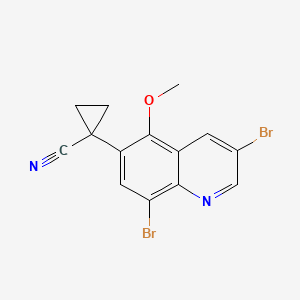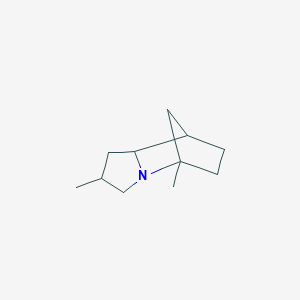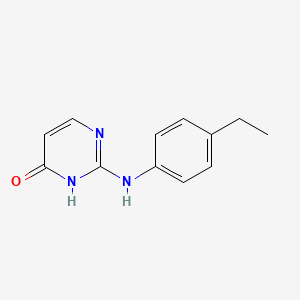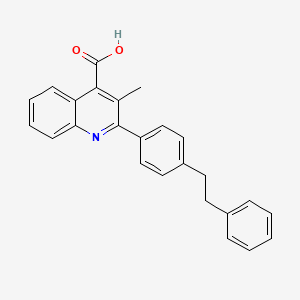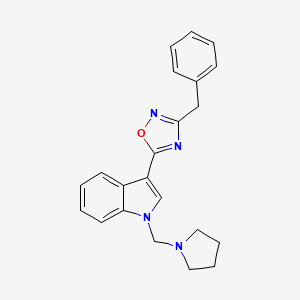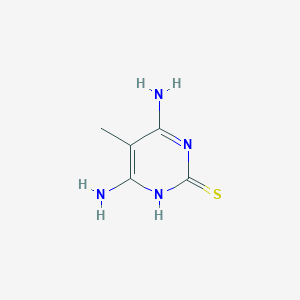
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, fluorine, methoxy, and nitrobenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of an amine group.
Reduction: Formation of an amine group.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to changes in their activity or function.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-3-methoxybenzene: Lacks the nitrobenzyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the methoxy and benzyl groups, leading to different applications and biological activity.
1-Chloro-3-fluoro-2-methoxybenzene: Lacks the nitrobenzyl group, resulting in different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H11ClFNO3 |
|---|---|
Peso molecular |
295.69 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-3-[(2-methoxy-4-nitrophenyl)methyl]benzene |
InChI |
InChI=1S/C14H11ClFNO3/c1-20-13-8-11(17(18)19)6-5-9(13)7-10-3-2-4-12(15)14(10)16/h2-6,8H,7H2,1H3 |
Clave InChI |
ZWPLXILTEHAOGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])CC2=C(C(=CC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


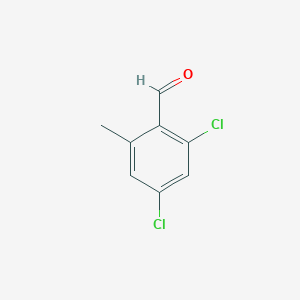
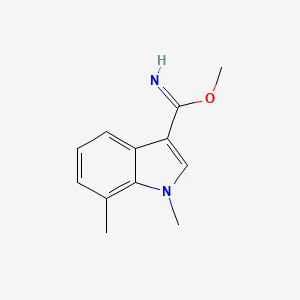
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)

